molecular formula C12H21NO4S B2593456 N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide CAS No. 1790194-73-8

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide

Cat. No.: B2593456
CAS No.: 1790194-73-8
M. Wt: 275.36
InChI Key: QYETTXJSUIXIOI-UHFFFAOYSA-N
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Description

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide is a versatile chemical compound with a unique structure that includes a furan ring, a hydroxy group, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide typically involves the reaction of furan derivatives with sulfonamide precursors. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, starting from 2-bromo-5-nitrofuran and hydroxyphenyl boronic acids under microwave irradiation in the presence of palladium catalysts . This method allows for efficient synthesis with high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions, optimized for higher efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming various ethers and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Alkyl halides and acid chlorides are commonly used reagents for substitution reactions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Ethers and esters of the hydroxy group.

Scientific Research Applications

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, contributing to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran ring, known for their biological activities such as anti-tumor and antibacterial properties.

    Furan Derivatives: Other furan-based compounds, which exhibit a wide range of pharmacological activities.

Uniqueness

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide stands out due to its unique combination of a furan ring, hydroxy group, and sulfonamide group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]butane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4S/c1-3-4-8-18(15,16)13-10-12(2,14)9-11-6-5-7-17-11/h5-7,13-14H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYETTXJSUIXIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)NCC(C)(CC1=CC=CO1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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